2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 of the pyrazine ring and an N-(4-phenoxyphenyl)acetamide side chain. This scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects, depending on substituent modifications .
Properties
CAS No. |
941938-48-3 |
|---|---|
Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.524 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24N4O4/c1-2-35-22-12-8-20(9-13-22)25-18-26-28(34)31(16-17-32(26)30-25)19-27(33)29-21-10-14-24(15-11-21)36-23-6-4-3-5-7-23/h3-18H,2,19H2,1H3,(H,29,33) |
InChI Key |
FIIWCTAIMLVBIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of ethoxy and phenoxy groups enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary investigations show that it may possess antimicrobial activity against certain bacterial strains.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, such as:
- Caspase Proteins : Similar compounds have demonstrated the ability to regulate caspase activation, which plays a crucial role in apoptosis.
- Cytokine Receptors : The modulation of cytokine signaling pathways may contribute to its anti-inflammatory properties.
Case Studies and Research Findings
-
Anticancer Study :
A study conducted on cell lines revealed that the compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP . -
Anti-inflammatory Research :
In an animal model of allergic rhinitis, treatment with similar pyrazolo compounds led to a significant decrease in serum levels of IgE and pro-inflammatory cytokines (IL-1β and TNF-α). This suggests potential therapeutic applications in managing allergic conditions . -
Antimicrobial Activity :
Preliminary assays indicated that the compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to determine the spectrum of activity and underlying mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
Substituent Variations on the Acetamide Nitrogen
Key analogs differ in the substituents attached to the acetamide nitrogen. These modifications influence molecular weight, lipophilicity (logP/logD), and solubility (logSw):
Key Observations :
Modifications on the Pyrazolo[1,5-a]pyrazine Core
Substituents at Position 2 of the Pyrazine Ring
- 4-Ethoxyphenyl (target compound) vs. Ethoxy substituents may confer prolonged metabolic stability due to reduced oxidative susceptibility .
Heteroatom Replacements
- Sulfanyl analogs: The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide replaces oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity .
SAR Trends :
- Phenoxy groups (as in the target compound) may improve target binding through π-π interactions.
- Chlorophenyl substituents (e.g., ) could enhance cytotoxicity but reduce solubility.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via condensation of hydrazine derivatives with diketones under reflux in ethanol .
Coupling : Introduction of the 4-ethoxyphenyl group using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst in toluene/water .
Acetamide Formation : Reaction of the intermediate with 4-phenoxyphenylamine in DMF at 80°C, using HATU as a coupling agent .
Q. Key Optimization Parameters :
- Solvent Polarity : Higher yields (≥75%) achieved in DMF due to improved solubility of intermediates .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes side reactions (e.g., dehalogenation) .
Q. Which spectroscopic techniques are most effective for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine ring (e.g., δ 8.2–8.5 ppm for H-3) and acetamide NH (δ 10.1 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: 523.18) and detect impurities (e.g., unreacted intermediates) .
- XRD : Resolves ambiguities in stereochemistry, particularly for the 4-oxopyrazine moiety .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) due to structural similarity to pyrazolo-pyrimidine inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ thresholds <10 µM for further development .
- Solubility Testing : Measure logP values (predicted 3.2) to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for unstable intermediates?
- DFT Calculations : Predict stability of intermediates (e.g., 4-oxopyrazine derivatives) and identify optimal reaction trajectories .
- MD Simulations : Model solvent effects to reduce decomposition (e.g., avoid protic solvents for thioacetamide intermediates) .
- QSPR Models : Correlate substituent electronic effects (e.g., ethoxy vs. methoxy groups) with reaction rates .
Q. How to resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in anti-inflammatory activity (IC₅₀: 2 µM vs. >50 µM):
- Purity Analysis : Use HPLC-MS to rule out impurities (>98% purity required for reliable data) .
- Assay Conditions : Test under varying pH (6.5–7.5) and serum concentrations (5–10% FBS) to identify confounding factors .
- Target Selectivity : Perform kinome-wide profiling to exclude off-target effects .
Q. What strategies improve metabolic stability without compromising potency?
-
Structural Modifications :
Modification Effect Reference Replace ethoxy with trifluoromethoxy ↑ Metabolic stability (t₁/₂: 2h → 6h) Introduce methyl groups at pyrazine C-7 ↓ CYP3A4-mediated oxidation -
Prodrug Design : Synthesize phosphate esters to enhance aqueous solubility (e.g., logP from 3.2 to 1.8) .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Core Modifications : Compare pyrazolo[1,5-a]pyrazine vs. pyrazolo[3,4-d]pyrimidine cores for kinase binding affinity .
Substituent Screening : Test 4-phenoxyphenyl vs. 4-(trifluoromethoxy)phenyl groups on acetamide for improved LogD .
3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic requirements for EGFR inhibition .
Q. What advanced analytical methods troubleshoot low yields in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
